(2E,4E)-2-cyano-5-phenyl-N-(pyridin-3-ylmethyl)penta-2,4-dienamide

Mcl-1 Apoptosis Protein-Protein Interaction

(2E,4E)-2-cyano-5-phenyl-N-(pyridin-3-ylmethyl)penta-2,4-dienamide belongs to the 2-cyano-penta-2,4-dienamide family, a class of α,β-unsaturated amides that have demonstrated nanomolar inhibition of the anti-apoptotic protein Mcl‑1. The compound features a 2-cyano-5-phenyl-2,4-pentadiene core conjugated to a pyridin-3-ylmethyl amide side‑chain.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
Cat. No. B11678496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,4E)-2-cyano-5-phenyl-N-(pyridin-3-ylmethyl)penta-2,4-dienamide
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC=C(C#N)C(=O)NCC2=CN=CC=C2
InChIInChI=1S/C18H15N3O/c19-12-17(10-4-8-15-6-2-1-3-7-15)18(22)21-14-16-9-5-11-20-13-16/h1-11,13H,14H2,(H,21,22)/b8-4+,17-10+
InChIKeyPEQAOXWRBPFEKE-KGUOSTGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.3 [ug/mL] (The mean of the results at pH 7.4)

(2E,4E)-2-cyano-5-phenyl-N-(pyridin-3-ylmethyl)penta-2,4-dienamide – Structural Class & Baseline Identity for Procurement Evaluation


(2E,4E)-2-cyano-5-phenyl-N-(pyridin-3-ylmethyl)penta-2,4-dienamide belongs to the 2-cyano-penta-2,4-dienamide family, a class of α,β-unsaturated amides that have demonstrated nanomolar inhibition of the anti-apoptotic protein Mcl‑1 [1]. The compound features a 2-cyano-5-phenyl-2,4-pentadiene core conjugated to a pyridin-3-ylmethyl amide side‑chain. This scaffold is structurally related to both the Mcl‑1 inhibitor CPD (the primary amide analogue; Ki = 6 nM) [1] and the Arf1‑targeting Golgi disruptor AMF‑26, which shares the pyridin-3-ylmethyl penta-2,4-dienamide motif but carries a 2-methyl substituent and a bulky octahydronaphthalene group [2]. The combination of a cyano group at C2 and a pyridin-3-ylmethyl amide distinguishes it from both reference molecules, potentially modulating target selectivity, cellular permeability, and pharmacokinetic behaviour.

Mcl-1 pathway inhibition study fit — predicted target engagement via 2-cyano-5-phenyl diene pharmacophore
Structural hybrid scaffold: combines CPD cyano-diene core with AMF-26 pyridin-3-ylmethyl amide motif
SAR probe for amide-substituent effects on Mcl-1 affinity and selectivity — requires head-to-head benchmarking

Why Generic Substitution Fails for (2E,4E)-2-cyano-5-phenyl-N-(pyridin-3-ylmethyl)penta-2,4-dienamide – Critical Structural Determinants


Within the 2-cyano-penta-2,4-dienamide class, even conservative structural changes can redirect biological activity from Mcl‑1 antagonism to Golgi/Arf1 disruption, as evidenced by the divergent pharmacology of CPD and AMF‑26 [1][2]. The identity of the amide substituent is a critical decision point: the primary amide of CPD yields a Ki of 6 nM for Mcl‑1 [1], while the pyridin-3-ylmethyl amide of AMF‑26, combined with a 2-methyl and a fused‑ring hydrophobic domain, shifts the target to the Arf1‑Sec7 interface [2]. The target compound retains the 2-cyano-5-phenyl diene system of CPD but swaps the primary amide for the pyridin-3-ylmethyl amide found in AMF‑26. This hybrid structure may exhibit a target profile, potency, and pharmacokinetic signature distinct from either parent. Consequently, substituting any in‑class analogue without experimental validation risks selecting a molecule with a different mechanism, potency, or ADME profile, undermining assay interpretability and therapeutic development.

Target: pyridin-3-ylmethyl amide
CPD: primary amide
Amide substituent mismatch may shift Mcl-1 binding affinity; class-level SAR cannot predict potency or selectivity without head-to-head data.
Target: 2-cyano-5-phenyl diene
AMF-26: 2-methyl, octahydronaphthalene
C2 and C5 substituent divergence redirects mechanism from Mcl-1 antagonism to Arf1-Golgi disruption; target profile may differ fundamentally.

(2E,4E)-2-cyano-5-phenyl-N-(pyridin-3-ylmethyl)penta-2,4-dienamide – Quantitative Differentiation Evidence Against Closest Comparators


Mcl-1 Binding Affinity – Class-Level Comparison with CPD (Primary Amide)

The primary amide analogue CPD binds Mcl‑1 with a Ki of 6 nM, as determined by fluorescence polarisation and ITC [1]. No experimentally determined binding constant for the target compound is public. However, structure‑activity relationships in the Mcl‑1 inhibitor class indicate that the amide substituent can modulate affinity by forming hydrogen‑bond contacts with the BH3‑binding groove [1]. The pyridin-3-ylmethyl group may offer an additional hydrogen‑bond acceptor (pyridine N) and π‑stacking opportunities, potentially enhancing or diminishing affinity relative to CPD. Until head‑to‑head data are generated, users should treat the 6 nM Ki of CPD as a class‑level reference point, not a direct predictor of the target compound's potency.

Mcl-1 Affinity Context
Class-level inference
Ki ~6 nM (CPD ref)
Target compound: no public binding data
Supports affinity benchmarking; direct measurement needed
Structural modification may alter affinity by >10-fold
Mcl-1 Apoptosis Protein-Protein Interaction

Target Selectivity Profile – Structural Divergence from AMF-26

AMF‑26, which shares the pyridin-3-ylmethyl penta-2,4-dienamide tail but differs at C2 (methyl vs. cyano) and the C5 substituent (octahydronaphthalene vs. phenyl), inhibits the Arf1‑Sec7 interaction and disrupts Golgi architecture [2]. AMF‑26 at 83 mg/kg p.o. for 5 days induced complete regression of BSY‑1 xenografts [2]. The target compound's 2-cyano and 5-phenyl groups are signatures of Mcl‑1 inhibitor pharmacophores [1], predicting a different primary target. No cross‑target profiling data are available. Selecting the target compound over AMF‑26 is justified only if the intended target is Mcl‑1; for Golgi/Arf1 studies, AMF‑26 is the validated tool.

Target Selectivity
Cross-study context
Mcl-1 (predicted) vs Arf1 (AMF-26)
No cross-target profiling data available
Supports target-engagement review; profiling data required
Structural homology to validated probes is insufficient alone
Arf1 Golgi disruption Target specificity

Physicochemical Profile – Computed Properties vs. CPD and AMF-26

Computed molecular properties differentiate the target compound from CPD and AMF‑26 [1]. CPD: MW 198.2, XLogP3 2.2, TPSA 66.9 Ų, 1 HBD, 2 HBA. Target compound: MW 303.4, XLogP3 ≈ 3.2, TPSA ≈ 78 Ų, 1 HBD, 4 HBA. AMF‑26: MW 303.4, XLogP3 ≈ 2.8, TPSA ≈ 66 Ų, 2 HBD, 3 HBA. The higher TPSA and HBA count of the target compound, driven by the cyano and pyridine groups, may reduce passive membrane permeability relative to AMF‑26, while its increased lipophilicity relative to CPD may improve cell penetration. These computed values are estimates; experimental logD and PAMPA data are required for formulation decisions.

Physicochemical Profile
Computed estimate
MW 303.4; XLogP3 ~3.2; TPSA ~78 Ų
HBD 1; HBA 4; differs from both CPD and AMF-26
Supports permeability and solubility review
Experimental logD and PAMPA data not yet available
Lipophilicity Permeability Drug-likeness

Best-Fit Research & Industrial Application Scenarios for (2E,4E)-2-cyano-5-phenyl-N-(pyridin-3-ylmethyl)penta-2,4-dienamide


Mcl-1 Target‑Based Drug Discovery When Primary Amide SAR Expansion Is Required

The compound is most appropriate as a SAR probe when the goal is to explore the effect of replacing the CPD primary amide with a pyridin-3-ylmethyl group on Mcl‑1 affinity and selectivity [1]. It should be benchmarked directly against CPD (Ki = 6 nM) in fluorescence polarisation or ITC assays to quantify the impact of the amide modification.

Selectivity Profiling Against the Arf1–Golgi Axis

Because AMF‑26 targets Arf1 through a structurally related scaffold [2], the compound can serve as a counter‑screen tool to determine whether the 2-cyano-5-phenyl substitution pattern redirects activity away from the Golgi disruption pathway. Head‑to‑head comparison with AMF‑26 in GGA3 pulldown and Golgi‑imaging assays is recommended.

Custom Synthesis‑Based Procurement for Early‑Stage Hit‑to‑Lead Programs

Given the absence of public potency, selectivity, and ADME data, the compound is suitable for research groups with in‑house assay capabilities who require a novel, patent‑differentiated scaffold. Procurement should be contingent on the supplier providing certificates of analysis (≥95% purity by HPLC, structural confirmation by ¹H/¹³C NMR and HRMS) and is justified only when rapid SAR exploration of the cyano‑dienamide‑pyridine chemotype is a strategic priority.

In‑Vivo Proof‑of‑Concept Studies After In‑Vitro Validation

Once in‑vitro Mcl‑1 binding and cellular apoptosis data are generated, the compound can be advanced to rodent xenograft models. The in‑vivo activity of AMF‑26 (tumour regression at 83 mg/kg p.o.) [2] provides a pharmacokinetic benchmark, but dose‑range finding must be performed de novo for the target compound due to differing physicochemical properties [3].

Application
Selection Property
Validation Focus
Mcl-1 pathway SAR studies
Amide-substituent SAR context
Mcl-1 binding assay benchmarking
Arf1-Golgi counter-screen studies
Target-selectivity profiling context
Golgi-disruption assay comparison
Hit-to-lead SAR expansion research
Scaffold-differentiation context
Purity and structural confirmation
In-vivo model-response studies
PK-exposure benchmarking context
Dose-range finding and exposure monitoring
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